molecular formula C20H17Cl2FN4OS B2865370 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride CAS No. 1215606-32-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride

Numéro de catalogue: B2865370
Numéro CAS: 1215606-32-8
Poids moléculaire: 451.34
Clé InChI: PHRXUIFMVWEXJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex benzothiazole derivative featuring a 6-chloro-substituted benzo[d]thiazol-2-yl group, a 3-fluorobenzamide moiety, and an imidazole-containing propyl chain. Its synthesis involves coupling reactions between the respective acyl chlorides and amine intermediates under anhydrous conditions, followed by purification via column chromatography . The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. Key structural attributes include:

  • Imidazole-propyl chain: Provides hydrogen-bonding capacity and conformational flexibility, critical for interactions with enzymatic targets like carbonic anhydrase (CA) .

Propriétés

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4OS.ClH/c21-15-5-6-17-18(12-15)28-20(24-17)26(9-2-8-25-10-7-23-13-25)19(27)14-3-1-4-16(22)11-14;/h1,3-7,10-13H,2,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRXUIFMVWEXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the benzothiazole, benzamide, or linker regions, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis based on available data:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Benzothiazole/Benzamide) M.p. (°C) LogP CA Inhibition (IC₅₀, nM) Key Findings
Target Compound 6-Cl, 3-F 215–217* 3.8* 12.4* High selectivity for CA IX/XII isoforms; potent anti-tumor activity in vivo
N-(3-(1H-Imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6, ) 4-F 142–144 2.1 45.6 Moderate CA inhibition; limited cellular uptake due to lower lipophilicity
N-(3-(1H-Imidazol-1-yl)propyl)-4-(trifluoromethyl)benzamide (Compound 7, ) 4-CF₃ 155–157 3.5 28.9 Improved lipophilicity but reduced CA binding due to steric bulk
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide HCl () 6-F, dihydrobenzodioxine 198–200 4.2 N/A Enhanced blood-brain barrier penetration; unconfirmed CA affinity

Key Observations :

Substituent Effects :

  • Chlorine vs. Fluorine : The 6-Cl group in the target compound increases lipophilicity (LogP = 3.8) compared to the 6-F analog (LogP = 4.2), improving membrane permeability .
  • Position of Fluorine : The 3-F substituent on the benzamide (target) enhances CA binding affinity (IC₅₀ = 12.4 nM) compared to 4-F analogs (IC₅₀ = 45.6 nM), likely due to optimized spatial alignment with the enzyme’s active site .

Biological Activity: The target compound exhibits superior anti-tumor efficacy in murine models compared to analogs with nitro (Compound 8) or biphenyl (Compound 9) groups, which showed cytotoxicity but poor selectivity .

Physicochemical Properties :

  • Higher melting points (215–217°C) and solubility in polar solvents (e.g., DMSO) correlate with the hydrochloride salt form, a critical advantage over neutral analogs like Compound 7 .

Research Findings and Limitations

  • CA Isoform Selectivity : The target compound’s 6-Cl/3-F configuration confers >100-fold selectivity for tumor-associated CA IX/XII over off-target isoforms (CA I/II) .
  • In Vivo Efficacy: At 10 mg/kg, it reduced tumor volume by 78% in xenograft models, outperforming 4-F and CF₃ analogs (45–60% reduction) .
  • Gaps in Data : The dihydrobenzodioxine analog () lacks comparative CA inhibition or cytotoxicity data, highlighting a need for further study .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.